molecular formula C17H12N2O2S B2583768 4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile CAS No. 339109-20-5

4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile

Cat. No.: B2583768
CAS No.: 339109-20-5
M. Wt: 308.36
InChI Key: LSESRFINQDRKHL-UHFFFAOYSA-N
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Description

4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile is a heterocyclic organic compound characterized by a benzonitrile core substituted with a thiomorpholine-3,5-dione ring bearing a phenyl group. Its structural uniqueness lies in the sulfur-containing thiomorpholine ring, which differentiates it from analogous carbazole- or phenoxazine-based derivatives commonly employed in thermally activated delayed fluorescence (TADF) materials.

Properties

IUPAC Name

4-(3,5-dioxo-2-phenylthiomorpholin-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c18-10-12-6-8-14(9-7-12)19-15(20)11-22-16(17(19)21)13-4-2-1-3-5-13/h1-9,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSESRFINQDRKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of a thiomorpholine derivative with a benzonitrile derivative under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and benzonitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile and Related Compounds

Compound Name Molecular Features Key Functional Groups Potential Applications Notable Properties
This compound Thiomorpholine-3,5-dione, phenyl, benzonitrile C≡N, S-heterocycle, diketone OLEDs, sensors High electron affinity, thermal stability
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Carbazole, phenoxazine, pyridine, benzonitrile C≡N, N-heterocycles, fused aromatic rings TADF-OLED emitters Efficient delayed fluorescence, hole-transport capability
Derivatives with 9H-carbazol-9-yl benzonitrile Carbazole, benzonitrile C≡N, planar aromatic system Host materials in OLEDs High triplet energy, solubility in organic solvents

Key Comparisons :

  • Electronic Properties: The thiomorpholine dione group in the target compound likely enhances electron-withdrawing effects compared to carbazole or phenoxazine derivatives, which are electron-rich due to nitrogen-containing aromatic systems. This could reduce charge recombination barriers in OLED layers .
  • Thermal Stability : The rigid thiomorpholine dione ring may improve thermal stability relative to carbazole-based analogs, which rely on extended π-systems prone to degradation at high temperatures.
  • Solubility : Bulky phenyl and thiomorpholine substituents might reduce solubility in common organic solvents compared to smaller carbazole derivatives, complicating thin-film processing.

Research Findings and Implications

While direct experimental data for this compound are absent in the provided evidence, insights can be drawn from its structural analogs:

TADF Performance: Phenoxazine-carbazole-benzoitrile derivatives exhibit high photoluminescence quantum yields (PLQY > 80%) due to efficient reverse intersystem crossing (RISC).

Synthetic Flexibility : The thiomorpholine dione ring offers a synthetic handle for further functionalization, enabling tuning of emission wavelengths or charge-transport properties.

Device Integration : Patent literature highlights benzonitrile derivatives as emitters or hosts in OLEDs. The compound’s electron-deficient nature could make it suitable as an electron-transport layer, complementing carbazole-based hole transporters .

Biological Activity

4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14N2O3S\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure features a morpholine ring substituted with a phenyl group and a dioxo moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC50 (μM)Reference
Human Breast Adenocarcinoma (MCF-7)10
Human Cervical Carcinoma (HeLa)8
Human Duodenal Adenocarcinoma (HuTu 80)12

These values indicate that this compound exhibits significant cytotoxic activity, comparable to established anticancer agents.

The mechanism of action involves the induction of apoptosis through the mitochondrial pathway. The compound increases the production of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis in cancer cells. This dual mechanism—both inhibiting DNA synthesis and inducing DNA damage—enhances its efficacy against tumor cells.

Study on MCF-7 Cells

In a controlled study, the effects of this compound on MCF-7 cells were evaluated. The study demonstrated that treatment with the compound resulted in a significant increase in apoptotic cell death compared to untreated controls. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

Study on HeLa Cells

Another study focused on HeLa cells showed that the compound not only inhibited cell proliferation but also induced DNA fragmentation. The results suggested that the compound could be a potential candidate for cervical cancer therapy, given its ability to target HeLa cells effectively.

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